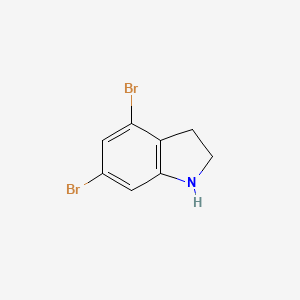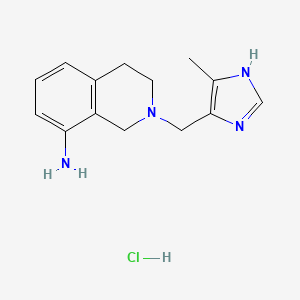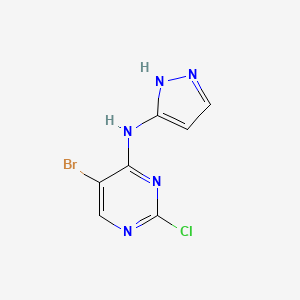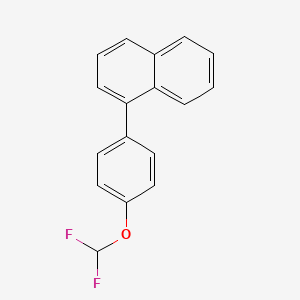
1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring, a tolyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of pyridine-4-carboxaldehyde with p-toluidine to form an intermediate Schiff base, which is then cyclized with glyoxal to yield the imidazole ring. The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted imidazole or pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyridine and imidazole rings can coordinate with metal ions, making it a potential ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- 1-(Pyridin-4-yl)-2-phenyl-1H-imidazole-4-carboxylic acid
- 1-(Pyridin-4-yl)-2-(m-tolyl)-1H-imidazole-4-carboxylic acid
- 1-(Pyridin-4-yl)-2-(o-tolyl)-1H-imidazole-4-carboxylic acid
Uniqueness: 1-(Pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the p-tolyl group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the imidazole ring.
Propiedades
Fórmula molecular |
C16H13N3O2 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-1-pyridin-4-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13N3O2/c1-11-2-4-12(5-3-11)15-18-14(16(20)21)10-19(15)13-6-8-17-9-7-13/h2-10H,1H3,(H,20,21) |
Clave InChI |
ZQMZZOVHLZMQIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=CN2C3=CC=NC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)

![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)



![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)

![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)
